Fumonisin B2-13C4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

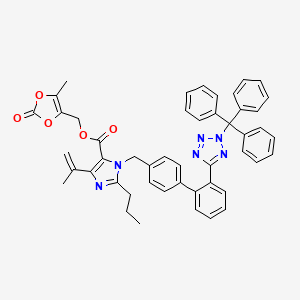

Fumonisin B2-13C4 is a labeled analog of Fumonisin B2, a mycotoxin produced by fungi such as Fusarium verticillioides and Aspergillus niger. This compound is used primarily in scientific research to study the metabolism and toxicology of fumonisins. The labeling with carbon-13 isotopes allows for precise tracking and quantification in various biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fumonisin B2-13C4 involves the incorporation of carbon-13 isotopes into the molecular structure of Fumonisin B2. This is typically achieved through the use of carbon-13 labeled precursors in the biosynthetic pathway of the producing fungi. The process involves cultivating Fusarium verticillioides or Aspergillus niger in a medium enriched with carbon-13 labeled substrates. The fungi metabolize these substrates, incorporating the carbon-13 isotopes into the fumonisin molecules.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The fungi are grown in bioreactors with controlled conditions to maximize yield. The medium is supplemented with carbon-13 labeled glucose or other suitable carbon sources. After sufficient growth and production, the fumonisins are extracted and purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Fumonisin B2-13C4 undergoes several types of chemical reactions, including:

Oxidation: This reaction can occur at the hydroxyl groups present in the molecule.

Reduction: The carbonyl groups in the molecule can be reduced to alcohols.

Substitution: Functional groups in the molecule can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or carboxylic acids, while reduction of carbonyl groups results in the corresponding alcohols.

Scientific Research Applications

Fumonisin B2-13C4 is widely used in scientific research due to its labeled nature, which allows for detailed studies of its metabolism and toxicology. Some key applications include:

Chemistry: Used to study the chemical properties and reactivity of fumonisins.

Biology: Helps in understanding the biological pathways and mechanisms of fumonisin toxicity.

Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of fumonisins in the body.

Industry: Employed in the development of analytical methods for detecting fumonisins in food and feed products.

Mechanism of Action

Fumonisin B2-13C4 exerts its effects by inhibiting sphingosine N-acyltransferase (ceramide synthase), an enzyme involved in the de novo synthesis of sphingolipids. This inhibition disrupts the sphingolipid metabolism, leading to the accumulation of sphinganine and sphingosine, which are toxic to cells. The disruption of sphingolipid metabolism affects various cellular processes, including cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Fumonisin B2-13C4 is similar to other fumonisins, such as Fumonisin B1 and Fumonisin B3, but it is unique due to its carbon-13 labeling. This labeling allows for more precise studies compared to non-labeled fumonisins.

Similar Compounds

Fumonisin B1: Another mycotoxin produced by Fusarium species, structurally similar but with different toxicological properties.

Fumonisin B3: Similar to Fumonisin B2 but with one less hydroxyl group, leading to different biological activity.

Fumonisin B4: Another analog with slight structural differences affecting its toxicity and metabolism.

This compound stands out due to its use in detailed metabolic and toxicological studies, providing insights that are not possible with non-labeled compounds.

Properties

CAS No. |

1327642-63-6 |

|---|---|

Molecular Formula |

C34H59NO14 |

Molecular Weight |

709.808 |

IUPAC Name |

(2R)-2-[2-[(5R,6R,7S,9S,16R,18S,19S)-19-amino-6-[(3R)-3-carboxy-4-hydroxycarbonylbutanoyl]oxy-16,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid |

InChI |

InChI=1S/C34H59NO14/c1-5-6-12-21(3)32(49-31(43)18-24(34(46)47)16-29(40)41)27(48-30(42)17-23(33(44)45)15-28(38)39)14-20(2)11-9-7-8-10-13-25(36)19-26(37)22(4)35/h20-27,32,36-37H,5-19,35H2,1-4H3,(H,38,39)(H,40,41)(H,44,45)(H,46,47)/t20-,21+,22-,23+,24+,25+,26-,27-,32+/m0/s1/i15+1,16+1,28+1,29+1 |

InChI Key |

UXDPXZQHTDAXOZ-QUMWXIPGSA-N |

SMILES |

CCCCC(C)C(C(CC(C)CCCCCCC(CC(C(C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |

Synonyms |

(2R,2’R)-1,2,3-Propanetricarboxylic Acid 1,1’-[(1S,2R)-1-[(2S,9R,11S,12S)-12-Amino-4,9,11-trihydroxy-2-methyltridecyl]-2-[(1R)-1-methylpentyl]-1,2-ethanediyl] Ester-13C4; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride](/img/structure/B589530.png)

![Imidazo[1,2-A]pyrido[2,3-E]pyrazin-4(5H)-one](/img/structure/B589535.png)

![5-Amino-2-[(3-hydroxypropyl)amino]benzoic acid](/img/structure/B589537.png)